N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c27-24(16-13-19-8-3-1-4-9-19)25-21-14-15-23-20(18-21)10-7-17-26(23)30(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-12,14-15,18H,7,10,13,16-17H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJSYRJJJGLNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,3,4-Tetrahydroquinoline Core
The tetrahydroquinoline scaffold is constructed via borrowing hydrogen (BH) methodology, enabling atom-efficient coupling of 2-aminobenzyl alcohols with secondary alcohols. A manganese(I) PN₃ pincer catalyst facilitates dehydrogenation, condensation, and hydrogenation steps, yielding the saturated heterocycle with water as the sole byproduct. Alternatively, iridium-catalyzed cyclization of (iso)quinolinium salts with chloroalkyl ketones provides a complementary route, particularly for derivatives bearing aromatic substituents.
Representative Procedure (Adapted from):
- Combine 2-aminobenzyl alcohol (10 mmol), sec-phenethyl alcohol (12 mmol), [Mn(PN₃)(CO)₂Br] (0.5 mol%), and KOtBu (1.5 eq) in toluene.
- Heat at 120°C under N₂ for 24 h.
- Purify via flash chromatography (hexane/EtOAc 4:1) to obtain 1,2,3,4-tetrahydroquinoline (78% yield).
Key Optimization Data:
| Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Mn PN₃ | KOtBu | Toluene | 78 |
| IrCp*Cl₂ | Mg(OMe)₂ | MeOH | 65 |
| None | K₂CO₃ | DMF | <5 |
Introduction of the benzenesulfonyl group is achieved via nucleophilic substitution under Schlenk conditions. The tetrahydroquinoline core reacts with benzenesulfonyl chloride in the presence of triethylamine to scavenge HCl.
Procedure:
- Dissolve 1,2,3,4-tetrahydroquinoline (5 mmol) in anhydrous CH₂Cl₂.
- Add Et₃N (6 mmol) and benzenesulfonyl chloride (5.5 mmol) at 0°C.
- Stir at room temperature for 6 h, then wash with H₂O and brine.
- Dry over Na₂SO₄ and concentrate to afford 1-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (82% yield).
Reaction Monitoring:
- Complete conversion confirmed by TLC (Rf = 0.45, hexane/EtOAc 3:1).
- ¹H NMR (CDCl₃): δ 7.85–7.75 (m, 2H, SO₂Ar), 7.60–7.45 (m, 3H, Ar), 4.25 (s, 2H, NCH₂), 3.10–2.90 (m, 2H, CH₂N), 2.70–2.50 (m, 2H, CH₂).
Introduction of the 3-Phenylpropanamide Group at C6
The C6 amine is acylated with 3-phenylpropanoyl chloride under basic conditions. Prior protection of the sulfonamide is unnecessary due to its electron-withdrawing nature, which deactivates the N1 position toward electrophiles.
Procedure:
- Suspend 1-benzenesulfonyl-1,2,3,4-tetrahydroquinolin-6-amine (3 mmol) in THF.
- Add Et₃N (4 mmol) and 3-phenylpropanoyl chloride (3.3 mmol) dropwise at 0°C.
- Stir at room temperature for 12 h, then extract with EtOAc.
- Purify via silica gel chromatography (CH₂Cl₂/MeOH 20:1) to isolate the title compound (68% yield).
Analytical Data:
- HRMS (ESI⁺): m/z calc. for C₂₅H₂₅N₂O₃S [M+H]⁺: 433.1584, found: 433.1587.
- ¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 7.2 Hz, 2H), 7.60–7.30 (m, 8H), 6.85 (d, J = 8.4 Hz, 1H), 4.55 (s, 2H), 3.40–3.20 (m, 2H), 2.95–2.75 (m, 4H), 2.65–2.50 (m, 2H).
Optimization of Critical Reaction Parameters
Sulfonylation Efficiency:
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| CH₂Cl₂ | Et₃N | 25 | 82 |
| DMF | Pyridine | 25 | 73 |
| THF | NaH | 0→25 | 65 |
Amidation Selectivity:
- Competing O-acylation is suppressed by using stoichiometric Et₃N.
- Excess acyl chloride (1.1 eq) ensures complete conversion without side products.
Mechanistic Considerations
The manganese-catalyzed BH mechanism proceeds via:
- Alcohol dehydrogenation to ketone.
- Condensation with 2-aminobenzyl alcohol to form imine.
- Hydrogenation of imine using in-situ regenerated H₂.
Sulfonylation follows an Sₙ2 mechanism, with Et₃N neutralizing HCl to drive the reaction. Amidation proceeds through a nucleophilic acyl substitution, facilitated by the electron-deficient sulfonamide group.
Chemical Reactions Analysis
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents and conditions used in these reactions include benzenesulfonyl chloride, bases like DBU, and solvents like DCE . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. For instance, it has been shown to disturb the membrane architecture of bacterial cells, leading to increased reactive oxygen species (ROS) generation and subsequent bacterial cell death . The compound’s molecular targets and pathways include bacterial cell membranes and ROS pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrahydroquinoline Backbones
The compound shares structural homology with several analogues reported in recent literature, differing primarily in substituents and functional groups. Below is a comparative analysis based on substituent variations and pharmacological implications:
Pharmacological and Physicochemical Comparisons
- Bioavailability and Solubility : The benzenesulfonyl group in the target compound may enhance metabolic stability compared to the naphthyl or indenylmethyl substituents in compounds 14k and 14l , which are bulkier and may reduce solubility .
- Receptor Binding: The phenylpropanamide chain in the target compound likely engages in hydrophobic interactions similar to the amino acid side chains in 14k and 14l, but the absence of a charged amino group could reduce polar interactions with opioid receptors .
- Electronic Properties : The nitrile groups in CTDB and morpholine in the CymitQuimica compound introduce distinct electronic profiles, affecting redox behavior or hydrogen-bonding capacity compared to the sulfonamide and arylpropanamide in the target.
Data Tables
Table 1: Substituent Effects on Pharmacological Profiles
Table 2: Comparative Physicochemical Properties
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, mechanisms of action, and various biological activities, particularly focusing on its antimicrobial properties and potential therapeutic applications.
Structure and Synthesis
The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 3-phenylpropanamide moiety. This structural arrangement enhances its reactivity and solubility, making it a candidate for medicinal chemistry applications. The synthesis of this compound typically involves several synthetic pathways that allow for modifications to optimize its biological activity.
Antimicrobial Activity
Research indicates that derivatives of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline] exhibit significant antimicrobial properties against both gram-positive and gram-negative bacteria. A study employed molecular modeling techniques to identify potential biological targets for these compounds. Key findings include:
- Targets Identified : The enzymes D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) were highlighted as critical targets for the compound's antimicrobial action. These enzymes are involved in bacterial cell wall synthesis, making them suitable targets for antibiotic development .
- Mechanism of Action : The compound inhibits the function of MurD and GlmU, disrupting bacterial cell wall integrity and leading to bactericidal effects. This mechanism was confirmed through biochemical assays demonstrating the compound's efficacy in inhibiting bacterial growth .
Cytotoxicity
In addition to its antimicrobial effects, N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline] derivatives have shown cytotoxic effects against various human tumor cell lines. Studies have indicated that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents .
Case Studies
Several studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted using liposomal assays demonstrated that the compound did not significantly disrupt membrane integrity but exhibited non-surfactant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results supported the notion that the compound acts through specific enzyme inhibition rather than membrane disruption .
- Cytotoxicity Against Cancer Cells : Another investigation evaluated the cytotoxic effects of various derivatives on human cancer cell lines. Results indicated that certain modifications to the tetrahydroquinoline structure enhanced cytotoxicity, positioning these compounds as promising candidates for further development in cancer therapy.
Summary of Findings
Q & A
Q. What synthetic routes are recommended for synthesizing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Step 1 : Prepare the tetrahydroquinoline core via cyclization reactions (e.g., Pfitzinger or Bischler-Napieralski reactions).
- Step 2 : Introduce the benzenesulfonyl group using sulfonation agents like benzenesulfonyl chloride under basic conditions (e.g., pyridine or Et₃N) .
- Step 3 : Attach the 3-phenylpropanamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
- Optimization : Adjust solvent polarity (e.g., CH₂Cl₂ vs. THF), temperature (0°C to reflux), and stoichiometry (1.2–1.5 eq. of sulfonylating agents) to improve yields (typically 60–72%) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Methodological Answer :
- 1H NMR : Analyze aromatic proton signals (δ 6.5–8.0 ppm for benzenesulfonyl and tetrahydroquinoline groups) and integration ratios .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Q. What protocols are used to convert the free base to stable salt forms?
- Methodological Answer :
- Dihydrochloride Salt Formation : Dissolve the free base in MeOH/CH₂Cl₂ (10:90), add 1 M HCl dropwise at 0°C, stir for 10 min, concentrate, and dry under vacuum. Purity remains consistent (>95%) .
- Characterization : Compare 1H NMR shifts (e.g., amine proton disappearance) and Cl⁻ content via ion chromatography .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, compare NOS inhibition in recombinant enzymes (iNOS, eNOS, nNOS) vs. whole-cell models .
- Data Normalization : Account for variations in protein concentration, cofactor availability (e.g., NADPH), and incubation times .
- Statistical Analysis : Apply ANOVA with post-hoc tests to assess inter-assay variability .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., -F, -CF₃) on the benzenesulfonyl moiety to reduce CYP450-mediated oxidation .
- Replace the 3-phenylpropanamide with bioisosteres (e.g., thiophene carboximidamide) to enhance microsomal stability .
- In Vitro Testing : Conduct hepatic microsome assays (human/rat) with LC-MS quantification of parent compound degradation .
Q. How can computational methods predict binding modes to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of homologous targets (e.g., nNOS PDB: 1OM4) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) and key interactions (e.g., hydrogen bonds with heme propionates) .
- Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding and validate with experimental IC₅₀ values .
Q. What approaches address conflicting reports on enzyme isoform selectivity?
- Methodological Answer :
- Isoform-Specific Assays : Compare inhibition of iNOS (inducible) vs. eNOS/nNOS (constitutive) using radioactive arginine-to-citrulline conversion assays .
- Structural Analysis : Perform X-ray crystallography (e.g., 2.0 Å resolution) to identify selectivity-determining residues (e.g., Glu371 in nNOS) .
- Mutagenesis Studies : Create chimeric enzymes (e.g., nNOS with iNOS active-site residues) to validate binding determinants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
